Sodium citrate (dihydrate)

説明

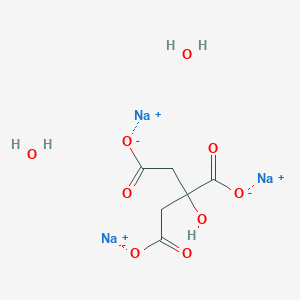

Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) is the dihydrate form of trisodium citrate, a tribasic salt derived from citric acid. It appears as colorless or white crystals or a crystalline powder with a cooling, saline taste . Its molecular weight is 294.10 g/mol, and it contains 12.2% water by mass .

特性

分子式 |

C6H9Na3O9 |

|---|---|

分子量 |

294.10 g/mol |

IUPAC名 |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3 |

InChIキー |

NLJMYIDDQXHKNR-UHFFFAOYSA-K |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sodium citrate (dihydrate) can be synthesized by dissolving citric acid in water and gradually adding sodium carbonate or sodium bicarbonate. The reaction produces carbon dioxide gas, and the process continues until the reaction ceases .

Industrial Production Methods: In industrial settings, sodium citrate (dihydrate) is typically produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The resulting solution is then crystallized to obtain the dihydrate form .

化学反応の分析

Types of Reactions: Sodium citrate (dihydrate) primarily undergoes neutralization reactions. It acts as a weak base and reacts with acids to form salts and water .

Common Reagents and Conditions:

Neutralization: Reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water.

Chelation: Binds with metal ions to form stable complexes, commonly used in the synthesis of metal nanoparticles.

Major Products:

Neutralization: Sodium chloride, carbon dioxide, and water.

Chelation: Metal-citrate complexes, such as iron-citrate used in nanoparticle synthesis.

科学的研究の応用

Sodium citrate (dihydrate) has a broad range of applications across various scientific fields:

作用機序

Sodium citrate (dihydrate) exerts its effects primarily through its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form sodium chloride, carbon dioxide, and water, thereby raising the pH of the stomach contents . It is further metabolized to bicarbonate, which acts as a systemic alkalizing agent, raising the pH of the blood and urine . Additionally, sodium citrate chelates calcium ions, preventing them from participating in the coagulation cascade, thus acting as an anticoagulant .

類似化合物との比較

Comparison with Similar Compounds

Hydration States of Sodium Citrate

Sodium citrate exists in anhydrous, dihydrate, and pentahydrate forms. The dihydrate is favored in pharmaceuticals due to its stability and specified use in pharmacopeias, while the anhydrous form is preferred in food processing for moisture control. Transition between forms occurs via temperature-controlled drying .

Potassium Citrate vs. Sodium Citrate Dihydrate

- Chemical Structure: Potassium citrate (K₃C₆H₅O₇·H₂O) is a monohydrate, while sodium citrate dihydrate contains two water molecules .

- Applications : Both are urinary alkalinizers, but potassium citrate is preferred for patients requiring potassium supplementation. Sodium citrate is used in anticoagulants and food preservation .

- Side Effects : Sodium citrate may cause sodium retention, whereas potassium citrate poses hyperkalemia risks .

Comparison with Calcium Citrate

Calcium citrate (Ca₃(C₆H₅O₇)₂·6H₂O) is a hexahydrate with lower solubility than sodium citrate dihydrate. It is used in calcium supplements but lacks buffering capacity in pharmaceuticals. Sodium citrate enhances calcium citrate dissolution via complexation .

Functional Comparison with Phosphates

In meat processing, sodium citrate dihydrate (SC) is compared to sodium phosphates (e.g., SPP, STP). SC improves gel water-holding capacity at 0.5% concentration, outperforming phosphates in specific formulations .

| Additive | Optimal Concentration | Water-Holding Capacity |

|---|---|---|

| Sodium Citrate Dihydrate | 0.5% | 94.03% |

| Sodium Tripolyphosphate | 0.5% | 89.12% |

| References |

Q & A

Q. How is sodium citrate dihydrate utilized in buffer preparation for biochemical assays, and what methodological considerations are critical?

Sodium citrate dihydrate is widely used to prepare buffering solutions due to its ability to stabilize pH in enzymatic reactions and analytical methods. A common protocol involves dissolving equimolar concentrations of citric acid and sodium citrate dihydrate (e.g., 0.05 M each) and titrating to the desired pH. For anticoagulant applications, a concentration of 0.129 M sodium citrate dihydrate (16.0 mg) with citric acid (2.1 mg) is recommended for 4.5 mL of blood to chelate calcium ions . Example Protocol:

| Component | Concentration | Role |

|---|---|---|

| Sodium citrate dihydrate | 0.05 M | Maintains pH stability |

| Citric acid | 0.05 M | Adjusts buffering capacity |

Q. What are the key steps for ensuring reproducibility in crystallization experiments using sodium citrate dihydrate?

Sodium citrate dihydrate is essential in protein crystallization, acting as a precipitant and pH buffer. For example, in crystallizing Bacillus licheniformis lipolytic hydrolase, precise control of ionic strength (1.6 M sodium citrate tribasic dihydrate) and pH (adjusted with HCl/NaOH) is critical to avoid amorphous aggregates. Pre-filtering solutions (0.22 µm) and optimizing temperature gradients (4–25°C) improve crystal quality .

Q. How does sodium citrate dihydrate function as a chelating agent in mycotoxin extraction protocols?

In QuEChERS-based mycotoxin extraction (e.g., from brown rice), sodium citrate dihydrate enhances recovery rates by chelating metal ions that interfere with analyte stability. A typical workflow includes:

- Homogenizing samples with acetonitrile and citrate buffer (pH 5.0–5.5).

- Adding MgSO₄ and NaCl for phase separation.

- Centrifuging and analyzing via UHPLC-MS/MS .

Advanced Research Questions

Q. What role does sodium citrate dihydrate play in synthesizing amorphous calcium phosphate (ACP) nanoparticles, and how does it influence colloidal stability?

Sodium citrate dihydrate acts as a stabilizing agent in ACP synthesis by adsorbing onto nanoparticle surfaces, preventing aggregation via electrostatic repulsion. In a study, 10 mM sodium citrate dihydrate in a CaCl₂/Na₂HPO₄ solution (pH 7.4) yielded monodisperse ACP nanoparticles (<50 nm), with ζ-potential measurements confirming stability (−25 mV) .

Q. How can sodium citrate dihydrate resolve contradictions in spectroscopic data during metal ion quantification?

Competing chelation effects (e.g., Fe³⁺ vs. Ca²⁺) may cause variability in atomic absorption spectroscopy. Sodium citrate dihydrate (0.1 M) selectively binds Fe³⁺, masking its interference while allowing Ca²⁺ quantification. Validating with ICP-MS and adjusting citrate concentration (0.05–0.2 M) ensures accuracy .

Q. What methodological advancements leverage sodium citrate dihydrate in electroless copper plating for electronic devices?

In LED manufacturing, sodium citrate dihydrate (0.1–0.3 M) serves as a complexing agent in electroless Cu baths, improving deposition uniformity. Key parameters:

- Bath composition: CuSO₄ (0.1 M), sodium citrate dihydrate (0.2 M), formaldehyde (reducing agent).

- Temperature: 45–55°C.

- pH: 12.5 (adjusted with NaOH). This method achieves <5% thickness variation across substrates .

Safety and Regulatory Considerations

Q. How should researchers mitigate discrepancies in toxicity data for sodium citrate dihydrate?

While sodium citrate dihydrate is generally recognized as safe (GRAS), conflicting data exist on dermal toxicity (H312) and inhalation risks (H332) at high concentrations (>1 M). Mitigation strategies include:

Q. What are the best practices for disposing of sodium citrate dihydrate waste in compliance with environmental regulations?

Non-hazardous waste (per ADR/RID/IMDG) can be disposed via licensed contractors. Contaminated packaging must be treated as unused product. Neutralize acidic/citrate-rich waste with Ca(OH)₂ before disposal to prevent microbial disruption .

Data Contradiction Analysis

Q. Why do studies report conflicting buffering capacities for sodium citrate dihydrate in cell culture media?

Variability arises from differences in ionic strength (e.g., 0.1 M vs. 0.2 M citrate) and coexisting ions (e.g., phosphate). Validate buffering capacity via titrimetry (pH 3–6) and correlate with cell viability assays (e.g., MTT) to optimize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。